Cas no 2308475-30-9 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid)

2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a thiophene side chain and a branched aliphatic group, offering unique steric and electronic properties for modulating peptide conformation and reactivity. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing hydrophobic and aromatic character into peptide sequences, facilitating studies on structure-activity relationships or biomolecular interactions. Its high purity and well-defined stereochemistry make it suitable for demanding synthetic applications in medicinal chemistry and biochemical research.
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid structure
2308475-30-9 structure
商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid
CAS番号:2308475-30-9
MF:C27H28N2O5S
メガワット:492.586626052856
CID:6285091
PubChem ID:165447334

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
    • EN300-1579019
    • 2308475-30-9
    • インチ: 1S/C27H28N2O5S/c1-16(2)22(14-24(30)29-25(26(31)32)23-12-7-13-35-23)28-27(33)34-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-13,16,21-22,25H,14-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t22-,25?/m1/s1
    • InChIKey: ZNEJYGGTBQQITE-UFUCKMQHSA-N
    • ほほえんだ: S1C=CC=C1C(C(=O)O)NC(C[C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 492.17189317g/mol
  • どういたいしつりょう: 492.17189317g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 133Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1579019-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
50mg
$2829.0 2023-09-24
Enamine
EN300-1579019-250mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
250mg
$3099.0 2023-09-24
Enamine
EN300-1579019-10000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579019-5000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579019-1000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
1000mg
$3368.0 2023-09-24
Enamine
EN300-1579019-1.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
1g
$0.0 2023-06-07
Enamine
EN300-1579019-100mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
100mg
$2963.0 2023-09-24
Enamine
EN300-1579019-500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
500mg
$3233.0 2023-09-24
Enamine
EN300-1579019-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(thiophen-2-yl)acetic acid
2308475-30-9
2500mg
$6602.0 2023-09-24

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid 関連文献

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acidに関する追加情報

Compound 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic Acid (CAS No. 2308475-30-9)

The compound 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid (CAS No. 2308475-30-9) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound, characterized by its complex structure, has garnered attention due to its unique properties and promising applications in drug development.

The chemical structure of this compound is notable for its stereochemistry at the chiral center (R configuration at the 3rd position), which plays a critical role in its biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group highlights its utility in peptide synthesis, where it serves as a protective group for amino acids. Additionally, the thiophene moiety contributes to its aromaticity and potential for interaction with biological targets.

Recent studies have explored the role of this compound in various therapeutic areas, including cancer treatment and inflammation modulation. Researchers have reported that the compound exhibits selective binding to certain receptors, making it a promising candidate for drug design. Furthermore, its ability to modulate enzyme activity has been investigated, suggesting potential applications in enzyme inhibition.

In terms of synthesis, the compound is typically prepared through a multi-step process involving peptide coupling reactions and stereochemical control. The use of Fmoc protection ensures high yields and purity during the synthesis. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the compound's identity and purity.

The integration of this compound into medicinal chemistry pipelines has been facilitated by its compatibility with modern drug discovery tools. For instance, computational modeling has been used to predict its binding affinity to target proteins, aiding in the optimization of its pharmacokinetic properties. Preclinical studies have demonstrated favorable bioavailability and minimal toxicity, further supporting its potential as a therapeutic agent.

Moreover, the compound's structural features make it amenable to further modification, allowing researchers to explore analogs with enhanced efficacy or reduced side effects. This flexibility underscores its value as a lead compound in drug development programs.

In conclusion, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(thiophen-2-yl)acetic acid (CAS No. 2308475-30-) represents a significant advancement in organic chemistry with broad implications for therapeutic innovation. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the ongoing quest for novel pharmaceutical agents.

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